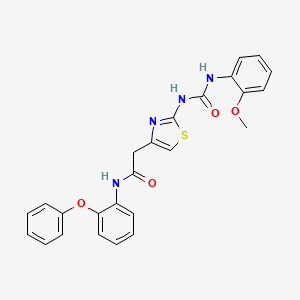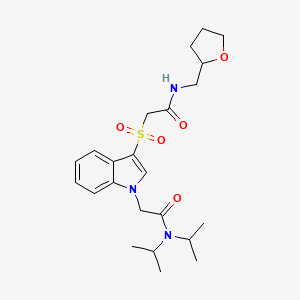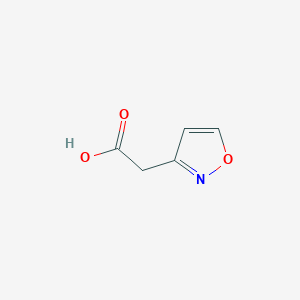
5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-ethyl-2-methyl-N-(2-(pyridin-4-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-ethyl-2-methyl-N-(2-(pyridin-4-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H23N3O5S2 and its molecular weight is 437.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- A novel series of derivatives, including 5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-ethyl-2-methyl-N-(2-(pyridin-4-yl)ethyl)benzenesulfonamide, have been synthesized and characterized for potential therapeutic applications. These derivatives exhibit promising anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Notably, specific compounds showed no gastric toxicity and significant inhibition of HCV NS5B RdRp activity, suggesting potential development into therapeutic agents (Küçükgüzel et al., 2013).
Structural Characterization and Biological Activity
- Research on methylbenzenesulfonamide, a structural variant, has increased interest due to its active groups like pyridine and benzenesulfonyl. These small molecular antagonists demonstrate potential in preventing human HIV-1 infection, showing the relevance of these compounds in antiviral research (Cheng De-ju, 2015).
Photodynamic Therapy Application
- Studies on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, including compounds similar to this compound, have shown high singlet oxygen quantum yield. This makes them potent photosensitizers for photodynamic therapy, particularly in treating cancer (Pişkin et al., 2020).
Anticancer Activity
- A series of benzenesulfonamide derivatives have been synthesized and evaluated for their anticancer activities. Certain compounds, structurally related to the query compound, demonstrated marked activity against various cancer cell lines, indicating the potential of these derivatives in oncology research (Karakuş et al., 2018).
Metal Coordination and Molecular Structures
- Compounds such as N-[2-(Pyridin-2-yl)ethyl]-benzenesulfonamide derivatives have been studied for their potential as ligands in metal coordination. Their molecular and supramolecular structures indicate potential applications in materials science and coordination chemistry (Jacobs et al., 2013).
Antimicrobial Activity
- Research on arylazopyrazole pyrimidone clubbed with benzenesulfonamide derivatives shows promising antimicrobial activity against various bacteria and fungi. This highlights the potential application of these compounds in developing new antimicrobial agents (Sarvaiya et al., 2019).
Properties
IUPAC Name |
N-ethyl-2-methyl-N-(2-pyridin-4-ylethyl)-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S2/c1-3-21(12-8-16-6-10-20-11-7-16)29(26,27)18-14-17(5-4-15(18)2)22-19(23)9-13-28(22,24)25/h4-7,10-11,14H,3,8-9,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBUGDAWSULKMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC1=CC=NC=C1)S(=O)(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetic acid](/img/structure/B2771361.png)




![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2771367.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B2771368.png)
![1'-((4-Acetylphenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2771370.png)

![1,2,3,10-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one](/img/no-structure.png)
![2-(3,4-Dimethoxyphenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}ethan-1-one](/img/structure/B2771375.png)


![2-[1-(2-bromobenzoyl)azetidin-3-yl]-2H-1,2,3-triazole](/img/structure/B2771384.png)
